4-Oxazol-4-yl-benzenesulfonamide
Overview
Description
4-Oxazol-4-yl-benzenesulfonamide is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-methyl-5-phenyloxazole and sulfuric acid.
Reaction Conditions: The reaction involves cooling sulfuric acid to 0°C and adding 2-methyl-5-phenyloxazole and a 57% solution of nitric acid. The mixture is then heated to initiate the reaction.
Industrial Production Methods: On an industrial scale, the synthesis process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo-derivatives of this compound.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Derivatives with different substituents on the oxazole ring.
Mechanism of Action
Target of Action
The primary target of 4-Oxazol-4-yl-benzenesulfonamide, also known as 4-(1,3-oxazol-4-yl)benzenesulfonamide, is human carbonic anhydrases (hCAs) . These enzymes play a crucial role in many physiological and pathological processes . The compound acts as an isoform-selective inhibitor of human carbonic anhydrase II .
Mode of Action
The compound interacts with its target, human carbonic anhydrase II, by inhibiting its activity . This inhibition leads to changes in the physiological processes that these enzymes are involved in .
Biochemical Pathways
The inhibition of human carbonic anhydrases by this compound affects various biochemical pathways. These enzymes are involved in a wide range of pharmacological applications, including ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Pharmacokinetics
The compound’s potentiated effect against antibiotic-resistant bacteria suggests it may have favorable pharmacokinetic properties .
Result of Action
The inhibition of human carbonic anhydrase II by this compound results in molecular and cellular effects that can be leveraged for therapeutic purposes. For instance, it has been developed as a promising drug candidate for the treatment of glaucoma .
Biochemical Analysis
Biochemical Properties
4-Oxazol-4-yl-benzenesulfonamide plays a crucial role in biochemical reactions, primarily through its interaction with enzymes and proteins. One of the key enzymes it interacts with is human carbonic anhydrase II (hCA II). This enzyme is involved in many physiological and pathological processes, and its inhibition has a wide range of pharmacological applications . This compound acts as an isoform-selective inhibitor of hCA II, with a Ki value of 0.05 µM . This interaction is significant for the treatment of glaucoma, as it helps reduce intraocular pressure by inhibiting the enzyme’s activity. Additionally, this compound has shown antimicrobial activity against antibiotic-resistant bacteria, including Enterococcus faecium, Enterococcus faecalis, and Escherichia coli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of human carbonic anhydrase II leads to a decrease in the production of bicarbonate ions, which in turn affects cellular pH regulation and metabolic processes . Furthermore, this compound has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, further highlighting its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of human carbonic anhydrase II, inhibiting its activity by preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition leads to a reduction in the production of bicarbonate ions and protons, which are essential for various physiological processes. Additionally, this compound has been found to inhibit monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters . This inhibition can have therapeutic implications for the treatment of neurological disorders such as epilepsy and depression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic processes. In vitro and in vivo studies have demonstrated that the long-term effects of this compound include sustained inhibition of enzyme activity and modulation of cellular signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit human carbonic anhydrase II and reduce intraocular pressure without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with other enzymes and proteins, leading to disruptions in normal cellular function. Threshold effects have also been observed, where the therapeutic benefits of this compound are maximized at specific dosage levels, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways for this compound involves its interaction with human carbonic anhydrase II, leading to the inhibition of bicarbonate ion production . Additionally, this compound has been found to interact with monoamine oxidase, affecting the metabolism of neurotransmitters such as serotonin and dopamine . These interactions can influence metabolic flux and alter the levels of key metabolites, impacting various physiological processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These modifications can direct the compound to organelles such as the mitochondria or the endoplasmic reticulum, where it can exert its effects on cellular function and metabolism .
Scientific Research Applications
4-Oxazol-4-yl-benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound has shown potential as an inhibitor of HIV-1 reverse transcriptase, reducing viral replication.
Medicine: Its derivatives are being explored for their antibacterial and antimonooxidase activities.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Oxazole Derivatives: Compounds containing the oxazole ring but with different substituents.
Benzenesulfonamide Derivatives: Compounds with the benzenesulfonamide group but different core structures.
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Properties
IUPAC Name |
4-(1,3-oxazol-4-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c10-15(12,13)8-3-1-7(2-4-8)9-5-14-6-11-9/h1-6H,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAAEYKZZVOBKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC=N2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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